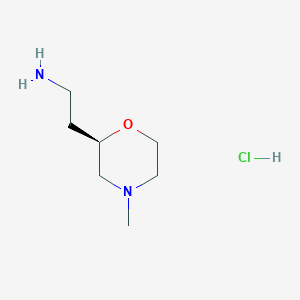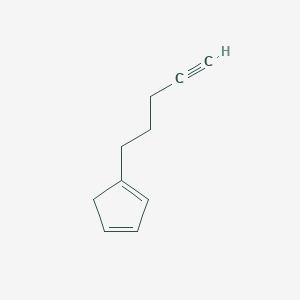
1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene is an organic compound that features a cyclopentadiene ring substituted with a pentynyl group
Preparation Methods
The synthesis of 1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene can be achieved through several synthetic routes. One common method involves the intramolecular Diels–Alder reaction of cyclopenta-1,3-diene derivatives generated in situ from 4-(pent-4-enyl)cyclopent-2-enone ethylene ketals . This reaction typically requires heating at 120°C to produce the desired cyclopentadiene derivative.
Chemical Reactions Analysis
1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can occur at the cyclopentadiene ring, often facilitated by Lewis acids or other catalysts.
Common reagents used in these reactions include halogens, hydrogen halides, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of new bonds and the generation of complex molecular structures .
Comparison with Similar Compounds
1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene can be compared to other cyclopentadiene derivatives, such as:
1,3-Cyclopentadiene: A simpler compound with two conjugated double bonds, often used in Diels–Alder reactions.
1,2-Disubstituted Cyclopentadienes: These compounds have two substituents on the cyclopentadiene ring and exhibit different reactivity and stability compared to this compound.
The uniqueness of this compound lies in its pentynyl substituent, which introduces additional reactivity and potential for further functionalization .
Properties
Molecular Formula |
C10H12 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-pent-4-ynylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H12/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8H,3-4,7,9H2 |
InChI Key |
KLCAQCUDTCHWQW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1=CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



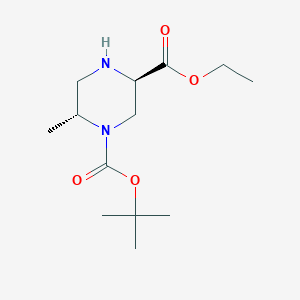
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
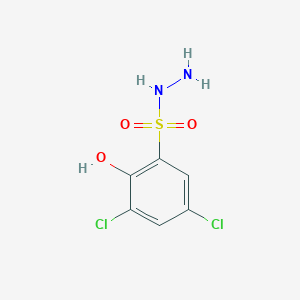
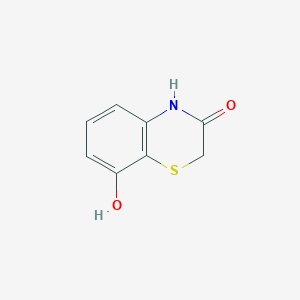
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
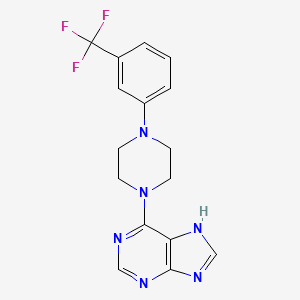
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
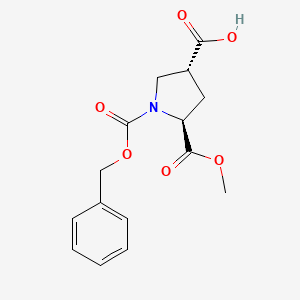
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)



